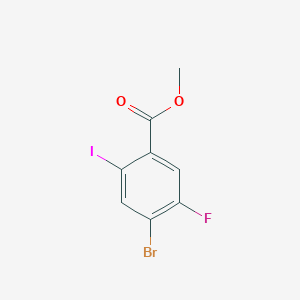

Methyl 4-bromo-5-fluoro-2-iodobenzoate

Overview

Description

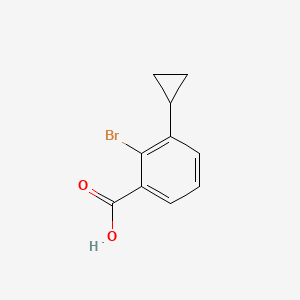

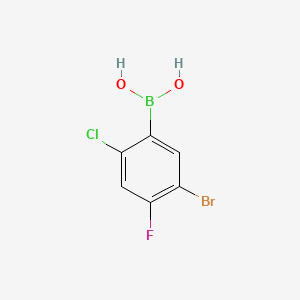

Methyl 4-bromo-5-fluoro-2-iodobenzoate is a useful research compound. Its molecular formula is C8H5BrFIO2 and its molecular weight is 358.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-bromo-5-fluoro-2-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-5-fluoro-2-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Reactivity : The bromo analogue of [p-(halomethyl)benzoyl]formate, which is structurally related to Methyl 4-bromo-5-fluoro-2-iodobenzoate, acts as a competitive inhibitor in certain enzymatic reactions. The fluoro analogue acts as a substrate, with the leaving group potential of the halogen determining the enzyme's fate. This suggests potential applications in enzymology and drug design (Reynolds et al., 1988).

Synthesis and Purity : Methyl 4-bromo-2-methoxybenzoate, a compound related to Methyl 4-bromo-5-fluoro-2-iodobenzoate, can be synthesized with a yield of 47% and a purity of 99.8%. This research provides insights into the synthesis and purification processes of similar compounds (Chen Bing-he, 2008).

Radioactive Imaging : A study developed a method to synthesize a compound structurally related to Methyl 4-bromo-5-fluoro-2-iodobenzoate for potential use as a radioligand for brain receptors (Vos & Slegers, 1994).

Catalytic Reactions : The Cu-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, which includes compounds like Methyl 4-bromo-5-fluoro-2-iodobenzoate, is enhanced by Zn(II) byproduct. This offers applications in catalytic processes and organic synthesis (Jover, 2018).

Scale-Up Synthesis : A safe and practical difluoromethylation protocol on a large scale (7 kg) was developed for a compound similar to Methyl 4-bromo-5-fluoro-2-iodobenzoate, achieving 99% yield and purity. This indicates its potential for large-scale industrial applications (Sperry & Sutherland, 2011).

Lanthanide Complexes : Different halogenobenzoate ligands, including 4-fluorobenzoate and 4-iodobenzoate, affect the luminescent and structural properties of lanthanide complexes, indicating potential applications in materials science and luminescent materials research (Monteiro et al., 2015).

Molecular Electronic Structures : Crystallographic studies on benzoic acid derivatives, including 4-bromo-2-nitrobenzoic acid, reveal insights into intermolecular interactions and electronic structures, which are essential for material science and molecular design (Pramanik et al., 2019).

Environmental Biodegradation : Alcaligenes denitrificans NTB-1 can metabolize halobenzoates including 4-chloro-, 4-bromo-, and 4-iodobenzoate, indicating its potential application in environmental bioremediation (van den Tweel et al., 1987).

Drug Design and Therapeutics : Research on benzoylguanidines and their inhibitory effects on Na+/H+ exchangers for acute myocardial infarction treatment provides insights into drug design and therapeutic applications of similar compounds (Baumgarth et al., 1997).

properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIPESRVHGPRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-5-fluoro-2-iodobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,1-Difluoroethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8175787.png)

![[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8175789.png)

![[4-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8175792.png)

![[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8175819.png)

![7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B8175824.png)

![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)